Cyclosporin L
Overview
Description
Cyclosporin L is a cyclic peptide that belongs to the family of cyclosporins. It is a potent immunosuppressive agent that has been extensively studied for its therapeutic applications. Cyclosporin L is synthesized by the fungus Tolypocladium inflatum, which was first isolated in 1969 from a soil sample collected in Norway. Since its discovery, Cyclosporin L has been widely used in the field of immunology and has been found to have a wide range of applications.
Scientific Research Applications
Cyclosporin A, along with FK-506, is known for its role in preventing graft rejection during tissue transplantation. These drugs have helped identify two new gene families involved in diverse signal transduction pathways. They interact with the Ca2+/calmodulin-dependent protein phosphatase 2B (calcineurin), inhibiting its activity and affecting several downstream biochemical processes (Siekierka & Sigal, 1992).
Cyclosporin A exhibits selective immunosuppressive effects by inhibiting hemagglutinin formation against sheep erythrocytes in vivo. It is a neutral, hydrophobic, cyclic peptide with unique amino acid composition, which was discovered while searching for antifungal agents (Shevach, 1985).
In the field of immunoregulatory disorders, cyclosporin has shown effectiveness in various diseases due to its ability to inhibit the activation and/or maturation of cell types involved in cell-mediated immunity. Its application includes treatment of severe psoriasis, atopic dermatitis, rheumatoid arthritis, and Crohn's disease, among others (Faulds, Goa, & Benfield, 1993).
Cyclosporin A has been shown to protect heart myocytes from anoxia-induced injury, suggesting its potential in cardiac protection under specific pathological conditions (Nazareth, Yafei, & Crompton, 1991).
It also has a role in modulating the immune system, as demonstrated in studies involving Leishmania tropica-induced lesions in mice. Cyclosporin A application inhibits the development of parasite-induced lesions, highlighting its impact on T lymphocytes (Solbach, Forberg, Kammerer, Bogdan, & Röllinghoff, 1986).
Cyclosporin A acts as an inhibitor of proteasome activity and prevents NF-κB activation, indicating its potential in anti-inflammatory therapy and in the prevention of transplant rejection (Meyer, Kohler, & Joly, 1997).
properties
IUPAC Name |
(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYYEIGOZADKA-WKHWYDSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclosporin L |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.